3-(Cyclopropylmethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(cyclopropylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-9(7-10-5-1)6-8-3-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSOBTMPBVSYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopropylmethyl Piperidine
Classical Synthetic Routes and Their Evolution
The traditional synthesis of 3-(cyclopropylmethyl)piperidine often involves multi-step strategies that rely on the formation of the piperidine (B6355638) ring from acyclic precursors, followed by or concurrent with the introduction of the desired substituent.
Multi-step Synthesis Strategies for Piperidine Ring Formation
The construction of the piperidine ring is a cornerstone of many synthetic approaches to 3-substituted piperidines. Classical methods often involve the cyclization of linear precursors containing the requisite atoms to form the six-membered heterocycle. One common strategy is the Dieckmann condensation of diesters, followed by hydrolysis, decarboxylation, and reduction of the resulting piperidone. Another approach involves the reductive amination of dicarbonyl compounds with an appropriate amine source.
A prevalent method for constructing the piperidine skeleton is through the hydrogenation of pyridine (B92270) precursors. dtic.milresearchgate.net This can be achieved using various catalysts under different conditions. For instance, the reduction of appropriately substituted pyridines offers a direct route to the corresponding piperidines.
Introduction of the Cyclopropylmethyl Moiety
The introduction of the cyclopropylmethyl group at the 3-position of the piperidine ring can be achieved at different stages of the synthesis. One classical approach involves the alkylation of a pre-formed piperidine derivative. For example, a 3-lithiated N-protected piperidine can be reacted with a cyclopropylmethyl halide.
Alternatively, the cyclopropylmethyl group can be incorporated into a precursor that is subsequently cyclized to form the piperidine ring. For instance, a key intermediate such as 3-(cyclopropylmethyl)pyridine can be synthesized and then subjected to catalytic hydrogenation to yield the target molecule. The synthesis of 3-(cyclopropylmethyl)pyridine itself can be accomplished through various cross-coupling reactions or by modification of a pre-existing pyridine derivative.
Stereoselective Synthesis Approaches for Chiral Centers in this compound
The development of stereoselective methods to control the chiral center at the 3-position of the piperidine ring is of significant interest. One strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, chiral enamines or imines derived from optically active amines can undergo diastereoselective addition reactions.
Another powerful approach is asymmetric hydrogenation of a prochiral precursor, such as a 3-(cyclopropylmethyl)pyridine or a related tetrahydropyridine (B1245486) intermediate. This method utilizes chiral catalysts, often based on transition metals like rhodium or iridium, to achieve high enantioselectivity. nih.gov For instance, iridium-catalyzed cyclocondensation of amino alcohols with aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov
An indirect but effective method involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate to introduce the desired substituent at the 3-position.
Modern and Sustainable Synthetic Approaches
More recent synthetic strategies have focused on improving efficiency, atom economy, and sustainability. These often involve the use of catalytic systems that can achieve multiple transformations in a single step or operate under milder conditions.
Catalytic Hydrogenation in the Synthesis of this compound Precursors
Catalytic hydrogenation remains a vital tool in modern synthesis for the reduction of pyridine rings to piperidines. dtic.milresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. Common catalysts include platinum, palladium, and ruthenium on various supports. For the synthesis of this compound, the catalytic hydrogenation of 3-(cyclopropylmethyl)pyridine is a direct and efficient route. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| Ru/C | Methanol (B129727) | 60 | 2.0 | ~100 | patsnap.com |
| Rh/C | Acetic Acid | Room Temp | 1 | High | organic-chemistry.org |
| PtO2 | Acetic Acid | Room Temp | 1 | High | figshare.com |
This table presents representative data for the hydrogenation of pyridine derivatives, illustrating common catalysts and conditions that could be applied to the synthesis of this compound from its pyridine precursor.
Organocatalysis in Piperidine Ring Construction
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including piperidines. figshare.comnih.gov These metal-free catalysts offer a more sustainable alternative to traditional metal-based systems. Organocatalytic approaches to piperidine ring construction often involve cascade or domino reactions, where multiple bonds are formed in a single operation.
For example, a domino Michael addition/cyclization sequence catalyzed by a chiral organocatalyst, such as a prolinol derivative, can be used to construct highly substituted piperidines with excellent stereocontrol. figshare.comnih.gov While a direct organocatalytic synthesis of this compound has not been extensively reported, the principles of organocatalysis can be applied to the synthesis of key precursors with the desired stereochemistry at the 3-position.
| Catalyst Type | Reaction Type | Key Features | Reference |
| Chiral Prolinol Ethers | Domino Michael/Cyclization | Forms multiple stereocenters in one step | figshare.comnih.gov |
| Chiral Phosphoric Acids | Asymmetric Aza-Michael | High enantioselectivity for N-heterocycles | rsc.org |
This table summarizes general organocatalytic methods applicable to the synthesis of substituted piperidines.
Flow Chemistry Applications for Efficient Production
The synthesis of piperidine derivatives is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. nih.gov Continuous flow reactions offer significant advantages, including enhanced safety, improved reaction control, and greater scalability. organic-chemistry.org For the production of substituted piperidines, flow chemistry enables precise management of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity within minutes. organic-chemistry.org
A notable application of flow chemistry in the synthesis of piperidine precursors is the anodic α-methoxylation of N-formylpiperidine. nih.govresearchgate.net In this process, a solution of N-formylpiperidine in methanol with a supporting electrolyte is passed through an undivided microfluidic electrolysis cell. nih.govresearchgate.net This electrochemical process can be readily scaled up; for instance, a cell with a 100 cm² electrode area can produce significant quantities of the methoxylated intermediate in a matter of hours. nih.gov This intermediate serves as a valuable precursor, allowing for the introduction of various carbon nucleophiles at the 2-position of the piperidine ring. nih.govresearchgate.net While not directly synthesizing the 3-substituted target, this demonstrates a powerful, scalable flow method for creating key piperidine intermediates that can be further functionalized. nih.gov
The hydrogenation of pyridines, a common route to piperidines, has also been explored under flow conditions, showing that diastereoselectivity can be dependent on the catalyst, temperature, and pressure, offering a tunable method for producing specific isomers. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing to minimize environmental impact. unibo.itrasayanjournal.co.in These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient processes to prevent pollution. rasayanjournal.co.inskpharmteco.com In the context of synthesizing piperidine compounds like this compound, these principles can be applied at various stages.
One of the primary goals of green chemistry is to design synthetic methods that use and generate substances with minimal toxicity. skpharmteco.com This involves moving away from hazardous reagents and solvents. rasayanjournal.co.in For instance, an efficient and environmentally conscious approach to synthesizing N-substituted piperidones, which are key precursors, has been developed, presenting significant advantages over classical methods like the Dieckmann condensation. nih.govresearchgate.net This approach can be applied to a range of piperidone and piperidine syntheses. nih.gov
Key green chemistry strategies applicable to piperidine synthesis include:
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled and reused for multiple reaction cycles. rasayanjournal.co.in For example, heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are used for the efficient reduction of pyridines to piperidines, often under milder conditions and with the avoidance of harsh reagents. organic-chemistry.org
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions (MCRs) are an excellent example, where three or more reactants are combined in a single step to form the target product, containing the majority of the atoms from the starting materials. mdpi.com
Safer Solvents: A significant portion of chemical waste is from solvent usage. skpharmteco.com Research focuses on replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as water or ionic liquids, which are noted for their low toxicity and biodegradability. rasayanjournal.co.inskpharmteco.com Water, for example, has been used as a catalyst in some piperidine syntheses through hydrogen bonding. ajchem-a.com
The following table summarizes the application of green chemistry principles in piperidine synthesis.
| Green Chemistry Principle | Application in Piperidine Synthesis | Research Finding |
| Pollution Prevention | Designing syntheses to minimize waste. | Development of methods that present advantages over classical approaches like the Dieckmann condensation, reducing byproduct formation. nih.govresearchgate.net |
| Use of Catalysts | Employing catalytic hydrogenation for pyridine reduction. | Use of heterogeneous catalysts like Pd/C and Rh/C enables efficient reduction under mild conditions, avoiding harsh reagents. organic-chemistry.org |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents with environmentally benign alternatives. | Water has been shown to catalyze certain reactions for piperidine synthesis through hydrogen bonding. ajchem-a.com |
| Energy Efficiency | Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis is a recognized green chemistry approach for preparing heterocyclic compounds. organic-chemistry.orgrasayanjournal.co.in |
Precursor Synthesis and Derivatization
The construction of the this compound molecule relies on the synthesis of the core piperidine ring followed by the strategic introduction of the cyclopropylmethyl substituent.
Synthesis of Key Piperidine Intermediates
The piperidine scaffold is a ubiquitous N-heterocycle, and numerous methods exist for its synthesis. researchgate.net These methods can be broadly categorized into hydrogenation/reduction of pyridine precursors, intramolecular cyclization, and intermolecular cyclization (annulation). nih.gov
Hydrogenation of Pyridines: This is one of the most common and fundamental routes to piperidines. nih.gov Substituted pyridines are reduced to the corresponding piperidines using various catalysts and hydrogen sources. organic-chemistry.org
Catalytic Hydrogenation: This typically involves transition metal catalysts like rhodium, palladium, ruthenium, or iridium under hydrogen pressure. organic-chemistry.orgmdpi.com For example, a rhodium catalyst has been shown to be effective for the hydrogenation of bromopyridine derivatives under milder conditions. mdpi.com
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or borane-ammonia, in the presence of a catalyst like palladium on carbon, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org
Intramolecular Cyclization: This strategy involves forming the piperidine ring by creating a bond within a single linear molecule. mdpi.com
Reductive Amination: A linear amino-aldehyde can undergo intramolecular cyclization using a cobalt(II) catalyst to form the piperidine ring. nih.gov Similarly, a cascade of reductive hydroamination/cyclization of alkynes can produce piperidines. nih.gov
Radical Cyclization: N-radicals can be generated and undergo cyclization to form the piperidine ring, for instance, through electrolysis or copper catalysis. mdpi.com
Intermolecular Cyclization (Annulation): In these reactions, two or more separate molecules come together to form the heterocyclic ring. mdpi.com
[3+3] Cycloaddition: This method involves the reaction of enones with α-substituted cinnamic acids to build the piperidine ring. mdpi.com
Multicomponent Reactions (MCRs): As mentioned under green chemistry, MCRs are highly efficient one-pot processes where three or more components react to form the piperidine structure. mdpi.com
The following table highlights some common methods for synthesizing the piperidine ring.
| Synthetic Route | Description | Example Reaction |
| Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Pyridine derivative + H₂ with Pd/C catalyst → Piperidine derivative. organic-chemistry.org |
| Intramolecular Cyclization | Formation of the ring from a linear precursor. | An amino-aldehyde cyclizes in the presence of a catalyst. nih.gov |
| Intermolecular Annulation | Ring formation from two or more separate molecules. | Reaction of an aniline, aldehyde, and β-keto ester in a one-pot synthesis. researchgate.net |
Strategies for Cyclopropylmethyl Group Introduction
Once a suitable piperidine precursor is synthesized, the next critical step is the introduction of the cyclopropylmethyl group at the 3-position. There are two general strategies for achieving this: constructing the cyclopropyl (B3062369) ring onto a piperidine moiety or assembling the piperidine ring with the cyclopropyl group already in place. beilstein-journals.org
Alkylation of Piperidine Intermediates: A common approach is the C-alkylation of a piperidone intermediate. For instance, an N-protected 3-piperidone could potentially be deprotonated with a strong base to form an enolate, which then acts as a nucleophile to react with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). However, the introduction of a cyclopropyl group at a position alpha to a carbonyl can be challenging. beilstein-journals.org
Lithiation/Trapping: For piperidines that are already formed, diastereoselective lithiation followed by trapping with an electrophile is a powerful method. nih.govwhiterose.ac.uk For example, an N-Boc protected piperidine can be treated with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to selectively remove a proton. nih.gov The resulting lithiated piperidine can then be reacted with an appropriate electrophile to install the desired substituent. While not directly demonstrated for the cyclopropylmethyl group in the provided sources, this methodology is a viable strategy for creating substituted piperidines. nih.govwhiterose.ac.uk
Grignard Reactions: A practical continuous flow reaction has been developed for reacting N-(tert-butylsulfinyl)-bromoimine with Grignard reagents to produce various α-substituted piperidines in high yields. organic-chemistry.org A cyclopropylmethyl Grignard reagent could potentially be used in a similar transformation to introduce the desired group onto a suitable piperidine precursor.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of synthetic intermediates and the final this compound product is crucial to ensure high purity. Standard laboratory and industrial techniques are employed for this purpose.
Chromatography: Column chromatography is a widely used technique for the purification of piperidine derivatives. nih.gov In this method, the crude product mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is used to elute the components at different rates, allowing for their separation. nih.govresearchgate.net Gas chromatography is also used in the analysis and can be applied to the isolation of piperidine alkaloids. nih.gov
Distillation: For liquid products, distillation is an effective purification method. Azeotropic distillation can be employed to separate piperidine from impurities like pyridine. google.com This process involves adding a non-aromatic hydrocarbon to form an azeotrope with the impurity, which then distills at a lower temperature than the desired piperidine product, leaving an enriched residue. google.com
Crystallization and Filtration: If the final product or an intermediate is a solid, it can be purified by crystallization. This involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out in a pure form while impurities remain in the solution. nih.gov The pure solid is then collected by filtration. For example, hydrochloride salts of piperidin-4-ones are often isolated by filtration after precipitation. nih.gov
The table below summarizes common purification techniques.
| Technique | Phase of Compound | Description |
| Column Chromatography | Solid/Liquid | Separation based on differential adsorption of components to a stationary phase. nih.gov |
| Distillation | Liquid | Separation based on differences in boiling points. Azeotropic distillation can be used for close-boiling mixtures. google.com |
| Crystallization | Solid | Purification based on differences in solubility of the compound and impurities in a given solvent. nih.gov |
| Filtration | Solid | The physical separation of a solid from a liquid or gas by passing the mixture through a filter medium. nih.gov |
Spectroscopic and Analytical Characterization Methodologies for 3 Cyclopropylmethyl Piperidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon and proton framework of 3-(Cyclopropylmethyl)piperidine.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. Due to the absence of direct experimental data in peer-reviewed literature, the following spectral assignments are based on predictive models and analysis of analogous structures such as piperidine (B6355638) and its alkyl-substituted derivatives. hmdb.cachemicalbook.comrsc.orgchemicalbook.com
The ¹H NMR spectrum is expected to show a complex set of signals, particularly in the aliphatic region, due to the overlapping resonances of the piperidine and cyclopropylmethyl protons. The protons on the piperidine ring alpha to the nitrogen (C2 and C6) are typically found in the 2.5-3.1 ppm range, while the remaining ring protons (C3, C4, C5) and the cyclopropylmethyl protons appear further upfield, generally between 0.0 and 1.8 ppm. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, nine distinct signals are anticipated. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are expected to resonate around 45-55 ppm. The other piperidine carbons (C3, C4, C5) and the methylene (B1212753) bridge carbon of the substituent would appear in the 20-40 ppm range. The unique methine and methylene carbons of the cyclopropyl (B3062369) group are expected at the most upfield positions, typically below 15 ppm.
Predicted NMR Data for this compound Predicted values are generated using standard NMR prediction software and may vary from experimental values.
| ¹H NMR | ¹³C NMR | ||
| Atom No. | Predicted Chemical Shift (ppm) | Atom No. | Predicted Chemical Shift (ppm) |
| H on N | Broad s | C2 | ~47.0 |
| H2 (axial, equatorial) | ~2.5 - 3.1 (m) | C3 | ~36.0 |
| H3 (axial) | ~1.0 - 1.8 (m) | C4 | ~26.0 |
| H4 (axial, equatorial) | ~1.0 - 1.8 (m) | C5 | ~24.0 |
| H5 (axial, equatorial) | ~1.0 - 1.8 (m) | C6 | ~48.0 |
| H6 (axial, equatorial) | ~2.5 - 3.1 (m) | C7 (CH₂) | ~38.0 |
| H7 (CH₂) | ~1.2 - 1.4 (d) | C8 (CH) | ~9.0 |
| H8 (CH) | ~0.7 - 0.9 (m) | C9 (CH₂) | ~4.0 |
| H9 (CH₂) | ~0.0 - 0.5 (m) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To resolve the ambiguities of the 1D spectra and definitively assign the structure, a suite of 2D NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would establish the connectivity within the piperidine ring by showing correlations between adjacent protons (e.g., H2-H3, H3-H4, H4-H5, H5-H6). It would also confirm the cyclopropylmethyl fragment by showing correlations between the methylene bridge protons (H7) and the cyclopropyl methine proton (H8), and between H8 and the cyclopropyl methylene protons (H9).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. researchgate.net This experiment is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signals assigned to C2 and C6 would show a cross-peak to the corresponding carbon signals in the ~45-55 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include those from the methylene bridge protons (H7) to the piperidine carbons (C3 and C4) and to the cyclopropyl carbons (C8 and C9), unambiguously confirming the attachment point of the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. In the case of this compound, NOESY can determine the relative orientation of the cyclopropylmethyl substituent (axial vs. equatorial). For example, a strong NOE between the axial proton at C3 and other axial protons (at C5 and C2/C6) would suggest an equatorial orientation for the substituent.
Expected Key 2D NMR Correlations for this compound
| Experiment | Key Expected Correlations | Information Gained |
| COSY | H2↔H3, H3↔H4, H4↔H5, H5↔H6 | Connectivity of the piperidine ring |
| H7↔H8, H8↔H9 | Connectivity of the cyclopropylmethyl group | |
| HSQC | H2/C2, H3/C3, H4/C4, H5/C5, H6/C6 | Direct C-H attachments in the piperidine ring |
| H7/C7, H8/C8, H9/C9 | Direct C-H attachments in the substituent | |
| HMBC | H7 to C3, C4, C8, C9 | Confirms linkage of substituent to C3 |
| H2 to C3, C4, C6 | Confirms piperidine ring structure | |
| NOESY | Correlations between axial protons | Determination of substituent's conformational preference (axial/equatorial) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the parent ion. For this compound (C₉H₁₇N), the exact mass can be calculated.
Calculated Masses for this compound (C₉H₁₇N)
| Parameter | Value |
| Molecular Formula | C₉H₁₇N |
| Nominal Mass | 139 Da |
| Monoisotopic Mass | 139.13610 Da |
| [M+H]⁺ Ion (for ESI) | 140.14392 Da |
An experimental HRMS measurement matching the calculated value for the [M+H]⁺ ion to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated version) is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of piperidine derivatives is often dominated by cleavage alpha to the nitrogen atom. libretexts.orgmiamioh.edu
For this compound, a primary fragmentation pathway would involve the loss of the cyclopropylmethyl group via cleavage of the C3-C7 bond, leading to a prominent fragment. Another characteristic fragmentation is the cleavage of the piperidine ring itself, often initiated by the nitrogen atom, which can lead to a series of smaller fragment ions.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| 139 | [C₉H₁₇N]⁺ | Molecular Ion (M⁺) |
| 138 | [M-H]⁺ | Loss of a hydrogen radical |
| 98 | [C₆H₁₂N]⁺ | Loss of cyclopropyl radical (•C₃H₅) from C3-C7 cleavage |
| 84 | [C₅H₁₀N]⁺ | Loss of the cyclopropylmethyl group (•CH₂C₃H₅) |
| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation or fragment from ring cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. nist.govchemicalbook.com The spectra are expected to show characteristic bands for the N-H group, aliphatic C-H bonds, and the strained C-H bonds of the cyclopropyl ring.
Raman spectroscopy would provide complementary information. The symmetric C-H stretching vibrations would typically yield strong Raman signals.
Expected Vibrational Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium, Broad | Secondary Amine |
| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium-Weak | Cyclopropyl Ring |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Piperidine & CH₂ |
| CH₂ Scissoring | 1440 - 1480 | Medium | Piperidine & CH₂ |
| N-H Bend | 1550 - 1650 | Medium | Secondary Amine |
| C-N Stretch | 1020 - 1250 | Medium | Secondary Amine |
| Cyclopropyl Ring Deformation | 850 - 1050 | Medium-Weak | Cyclopropyl Ring |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in the analysis of this compound, enabling both the assessment of its purity and the separation of different components, including isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic impurities that may be present in this compound. These impurities can originate from starting materials, solvents used during synthesis, or by-products of the manufacturing process. The methodology offers high sensitivity and specificity, allowing for the detection of trace levels of contaminants.
In a typical GC-MS analysis, the sample is introduced into a heated injector, where volatile components are vaporized and swept onto a chromatographic column by a carrier gas, usually helium. The separation of impurities is achieved based on their different boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. Headspace sampling is a particularly advantageous technique for this analysis as it allows for the introduction of only the volatile components into the GC system, protecting the instrument from non-volatile matrix components. nih.gov
Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | Capillary column (e.g., 5% Phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 40°C, ramp to 280°C at 10°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-550 |
| Ion Source Temperature | 230 °C |
This table presents a hypothetical set of parameters and does not represent actual experimental data for this compound.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for the separation of its enantiomers.
For purity profiling, a reversed-phase HPLC method is commonly employed. Since this compound lacks a strong chromophore, direct UV detection can be challenging. To overcome this, pre-column derivatization with a UV-active agent is often necessary. nih.govnih.gov A common derivatizing agent is p-toluenesulfonyl chloride, which reacts with the secondary amine of the piperidine ring to form a derivative that can be readily detected by a UV detector. nih.govnih.gov This method allows for the quantification of the main component and the detection of non-volatile impurities and degradation products. nih.govhilarispublisher.com
This compound is a chiral compound, existing as a pair of enantiomers. As different enantiomers can have distinct biological activities, their separation and quantification are crucial. Chiral HPLC is the preferred method for this purpose. nih.govresearchgate.netacs.orgnih.govchiralpedia.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® IA), are often effective for separating a wide range of chiral compounds, including piperidine derivatives. researchgate.netnih.gov The choice of mobile phase, often a mixture of an alkane and an alcohol, is critical for achieving optimal separation. researchgate.net
Table 2: Exemplary HPLC Conditions for Purity and Chiral Analysis
| Parameter | Purity Profiling (Post-derivatization) | Chiral Separation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net | Chiral Stationary Phase (e.g., Chiralpak® IA) researchgate.net |
| Mobile Phase | Acetonitrile/Water with buffer nih.govresearchgate.net | n-Hexane/Ethanol researchgate.net |
| Flow Rate | 1.0 mL/min nih.govresearchgate.net | 1.0 mL/min researchgate.net |
| Detection | UV at ~228 nm (after derivatization) nih.gov | UV at ~220 nm |
| Derivatizing Agent | p-toluenesulfonyl chloride nih.govnih.gov | Not applicable (direct method) |
This table illustrates typical starting conditions for method development and does not represent validated parameters for this compound.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents. mdpi.comchromatographyonline.comselvita.com In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and, consequently, faster separations without a loss of efficiency. mdpi.com
For the determination of the enantiomeric excess of this compound, a chiral stationary phase is employed, similar to chiral HPLC. chromatographyonline.com The principles of chiral recognition are based on the differential interactions between the enantiomers and the CSP. chromatographyonline.com The use of co-solvents, such as methanol (B129727) or ethanol, is often necessary to modify the polarity of the mobile phase and achieve the desired separation. SFC is particularly well-suited for high-throughput screening of chiral compounds and for preparative-scale separations to isolate pure enantiomers. mdpi.comselvita.com
Table 3: Representative SFC Parameters for Chiral Separation
| Parameter | Typical Setting |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) |
| Flow Rate | 2-5 mL/min |
| Back Pressure | 100-150 bar |
| Detection | UV or Mass Spectrometry (MS) |
This table provides general parameters for SFC and is not specific to this compound.
X-ray Crystallography for Solid-State Structure Determination of Derivatives or Salts
While obtaining a single crystal of the free base of this compound, which is a liquid at room temperature, can be challenging, X-ray crystallography is an invaluable technique for determining the precise three-dimensional structure of its crystalline derivatives or salts. sigmaaldrich.com This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
To perform X-ray crystallography, a suitable single crystal of a derivative (e.g., an amide or a salt like a hydrochloride or tartrate) is grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined. For chiral compounds, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a suitable derivative with a known stereocenter is used or by employing anomalous dispersion effects. The structural information obtained is crucial for understanding the molecule's stereochemistry and its potential interactions with biological targets.
Chemical Reactivity and Derivatization of 3 Cyclopropylmethyl Piperidine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a prime site for various chemical modifications, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
N-alkylation of piperidines is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. This reaction is typically achieved by treating the piperidine with an alkyl halide. For 3-(Cyclopropylmethyl)piperidine, this would result in the formation of a tertiary amine. The reaction conditions can be varied to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net Common procedures involve the use of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net
N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide. This is a common strategy in medicinal chemistry to modify the properties of a molecule. whiterose.ac.uk The synthesis of compounds like N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride demonstrates that the piperidine nitrogen can be acylated. nih.gov
Table 1: General Conditions for N-Alkylation of Piperidines researchgate.net
| Reagents | Base | Solvent | Temperature |
| Alkyl halide (e.g., R-Br, R-I) | K₂CO₃ or NaH | DMF | Room Temperature |
| Alkyl halide | N,N-diisopropylethylamine | Acetonitrile | Room Temperature |
| Alkyl halide | KHCO₃ | Acetonitrile | Room Temperature |
This table presents generalized conditions for the N-alkylation of piperidines and may be applicable to this compound.
Amidation of the piperidine nitrogen can be considered a form of N-acylation, leading to the formation of piperidine-1-carboxamides. The synthesis of 3-amido-3-aryl-piperidines highlights the utility of this reaction in creating complex molecular architectures. niscpr.res.in
Sulfonamidation, the reaction of the piperidine nitrogen with a sulfonyl chloride, yields a sulfonamide. This functional group is a key component in many pharmaceutical compounds. The formation of N-sulfonyl piperidines is a well-established method in the synthesis of piperidine scaffolds. usm.eduusm.edu
As a basic compound, this compound readily forms salts with various inorganic and organic acids. These salts often exhibit improved solubility and stability compared to the free base, which is advantageous for various applications. The formation of hydrochloride and hydrobromide salts is common. For instance, the hydrochloride salt of N-(cyclopropylmethyl)piperidine-3-carboxamide has been reported. nih.gov Other examples in related piperazine (B1678402) structures include the formation of bis-hydrochloride, bis-oxalate, and bis-citrate salts, indicating a broad scope for salt formation with piperidine-containing molecules. google.com The stability of these salts is generally good, allowing for their isolation and storage as crystalline solids. google.com
Table 2: Examples of Piperidine and Piperazine Salts
| Compound Class | Acid Used | Resulting Salt |
| Piperazine derivative | Hydrochloric acid | Bis-hydrochloride |
| Piperazine derivative | Oxalic acid | Bis-oxalate |
| Piperazine derivative | Citric acid | Bis-citrate |
| Piperidine derivative | Hydrochloric acid | Hydrochloride |
This table provides examples of salts formed from related piperidine and piperazine compounds, suggesting the types of salts that this compound could form. nih.govgoogle.com
Reactions at the Piperidine Ring Carbons
Functionalization of the carbon atoms of the piperidine ring offers another avenue for creating structural diversity. These reactions can be more challenging due to the generally lower reactivity of C-H bonds compared to the N-H bond.
Direct C-H functionalization of piperidines is an area of active research. nih.govnih.gov The regioselectivity of these reactions is often controlled by the electronic and steric properties of the piperidine ring and the catalyst employed. nih.govresearchgate.net For 3-substituted piperidines, the positions C2, C4, C5, and C6 are available for functionalization. The inductive effect of the nitrogen atom influences the reactivity of the adjacent C-H bonds at the C2 and C6 positions. nih.gov Indirect methods, such as the functionalization of a tetrahydropyridine (B1245486) precursor followed by reduction, can also be employed to achieve substitution at specific positions. nih.gov
Table 3: Strategies for Functionalization of Piperidine Rings
| Position | Method | Reference |
| C2 | Rhodium-catalyzed C-H insertion | nih.gov |
| C3 | Indirectly via cyclopropanation and ring-opening | nih.gov |
| C4 | Rhodium-catalyzed C-H functionalization | nih.gov |
This table summarizes various strategies for the functionalization of the piperidine ring, which could be applicable to this compound.
Hydrogenation of the corresponding pyridine (B92270) precursor is a common method for the synthesis of piperidines. wikipedia.org The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. whiterose.ac.uknih.gov For instance, the hydrogenation of substituted pyridines can lead to the formation of specific stereoisomers of the resulting piperidine. whiterose.ac.uknih.gov
Conversely, the dehydrogenation of piperidines to pyridines is also a known transformation, often requiring a catalyst and elevated temperatures. google.comrsc.org This reaction can be useful for creating aromatic systems from saturated heterocyclic precursors. Studies on the dehydrogenation of piperidine itself have been conducted using platinum or palladium catalysts. google.com
The chemical persona of this compound is dictated by two primary reactive centers: the piperidine ring nitrogen and the cyclopropylmethyl substituent. While the secondary amine of the piperidine is a key site for many derivatization reactions, the unique reactivity of the cyclopropylmethyl group offers additional avenues for structural modification.
Reactions Involving the Cyclopropylmethyl Moiety
The cyclopropylmethyl group is a fascinating structural motif, combining the high ring strain of a three-membered ring with an adjacent methylene (B1212753) group. This arrangement allows for unique chemical transformations.
The significant ring strain inherent in the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, and radical pathways. nih.gov These reactions can lead to the formation of linear alkyl chains or other cyclic systems, providing a route to diverse analogues.
One prominent strategy involves the reductive ring-opening of a cyclopropane ring fused to the piperidine system. For instance, an indirect approach to synthesizing 3-substituted piperidines involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting bicyclic intermediate. core.ac.uk This method underscores the utility of cyclopropane intermediates in accessing specific piperidine isomers.
Ring-opening can also be initiated by metal catalysts or radical initiators. nih.gov For example, transition metals can catalyze cross-coupling reactions where the cyclopropyl (B3062369) group acts as a reactive partner, leading to cleavage of a C-C bond within the ring. While the cyclopropane ring is generally stable to oxidative metabolism due to its high C-H bond dissociation energy, targeted chemical reactions can exploit its inherent strain. nih.gov
Below is a table summarizing potential ring-opening reactions applicable to the cyclopropylmethyl moiety.
| Reaction Type | Reagents/Conditions | Potential Product | Reference |
| Reductive Opening | H₂, Metal Catalyst (e.g., Pd, Pt) | 3-(Isobutyl)piperidine or 3-(n-butyl)piperidine | core.ac.uk |
| Electrophilic Addition | HBr, HI | 3-(4-Halobutyl)piperidine derivatives | nih.gov |
| Radical-mediated Opening | Radical Initiators (e.g., AIBN), H-donor | Butyl-substituted piperidines | nih.gov |
This table presents hypothetical applications of known cyclopropane chemistry to the this compound scaffold.
The methylene bridge (-CH₂-) between the cyclopropyl ring and the piperidine ring is another site for potential functionalization, although this is less commonly explored than reactions on the piperidine nitrogen. Standard methods for activating C-H bonds, such as radical halogenation, could introduce a handle for further derivatization. For example, bromination followed by nucleophilic substitution could install a variety of functional groups (e.g., hydroxyl, cyano, amino) at this position. Such modifications would significantly alter the steric and electronic properties of the substituent, making it a valuable strategy in SAR studies. However, specific examples of this functionalization on this compound itself are not prevalent in the reviewed literature, suggesting it is an area ripe for exploration.
Synthesis of Prodrugs and Metabolite Analogues
The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a parent drug, such as solubility, stability, or oral bioavailability. researchgate.net For this compound-containing compounds, the piperidine nitrogen is an ideal attachment point for promoieties. Ester, carbamate, or amide linkages can be formed by reacting the secondary amine with appropriate reagents. These prodrugs are designed to be stable until they reach the target site, where enzymatic or chemical hydrolysis releases the active parent compound. researchgate.netnih.gov
The design of metabolite analogues is guided by an understanding of the metabolic fate of the parent compound. The piperidine ring, for instance, can be metabolically oxidized to form ketones, often at the beta-position, via an iminium intermediate. nih.gov Understanding these pathways allows for the synthesis of analogues that either block metabolism at a specific site or mimic the structure of a key metabolite. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, as it is generally resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov Therefore, synthesizing analogues where other metabolically labile sites are replaced, while retaining the cyclopropylmethyl group, is a rational approach to improving drug-like properties.
Exploration of Novel Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, SAR exploration involves systematic modification at several key positions to probe the binding pocket of a biological target.
Novel derivatization strategies would include:
N-Substitution: The piperidine nitrogen is the most accessible point for derivatization. A wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems, can be introduced via N-alkylation, acylation, or reductive amination. These modifications explore how changes in size, lipophilicity, and hydrogen bonding capacity at this position affect activity. nih.govnih.gov
Piperidine Ring Modification: The piperidine ring itself can be altered. This includes introducing substituents at other positions (e.g., 2-, 4-, 5-, or 6-positions), changing the stereochemistry of the cyclopropylmethyl group from a pure isomer to a mixture or vice versa, or introducing conformational constraints via bicyclic systems.
Cyclopropylmethyl Moiety Alteration: As discussed, ring-opening the cyclopropane can provide linear or branched alkyl chains. core.ac.uk Alternatively, the ring can be substituted with small groups like fluorine or methyl to probe specific interactions.
These systematic modifications generate a library of related compounds whose biological activities are then compared to build a comprehensive SAR model. This model is crucial for guiding the rational design of more potent and selective drug candidates.
| SAR Strategy | Locus of Modification | Examples of Derivatives | Purpose | Reference |
| N-Derivatization | Piperidine Nitrogen | N-benzyl, N-acyl, N-sulfonyl derivatives | Explore steric/electronic requirements, add vectors for interaction | nih.govnih.gov |
| Ring Substitution | Piperidine Ring | 4-hydroxy, 4-fluoro, 2-methyl derivatives | Alter conformation, polarity, and metabolic stability | |
| Side-Chain Modification | Cyclopropylmethyl Group | Ring-opened (butyl), substituted cyclopropyl rings | Probe hydrophobic pocket, alter metabolic profile | core.ac.uknih.gov |
Computational Chemistry and Molecular Modeling of 3 Cyclopropylmethyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide accurate descriptions of molecular geometries, energies, and electronic properties.
Density Functional Theory (DFT) Studies for Ground State Geometries and Energies
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. For 3-(cyclopropylmethyl)piperidine, DFT calculations are employed to determine its most stable three-dimensional structure, known as the ground state geometry.
A typical DFT study involves the selection of a functional, such as B3LYP or M06-2X, and a basis set, commonly from the Pople or Dunning families (e.g., 6-311+G(d,p)). nih.govnih.gov The combination of functional and basis set determines the level of theory. Geometry optimization calculations are performed to locate the minimum energy structure, which corresponds to the most stable arrangement of atoms.
For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable conformation for piperidine itself. wikipedia.org The cyclopropylmethyl substituent at the 3-position can exist in either an equatorial or an axial orientation. DFT calculations can precisely determine the energy difference between these two conformers. Generally, for monosubstituted piperidines, the equatorial conformer is favored to minimize steric interactions. whiterose.ac.uk
The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, can also be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Illustrative DFT Calculated Energies for 3-Substituted Piperidine Conformers
| Conformer of 3-Methylpiperidine (B147322) | Relative Energy (kcal/mol) |
| Equatorial | 0.00 |
| Axial | 1.74 |
Note: This data is for 3-methylpiperidine and serves as an illustrative example of the type of results obtained from DFT calculations. The actual energy difference for this compound may vary.
Ab initio Methods for Higher Accuracy Calculations
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.
For this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT. They are particularly useful for benchmarking the results from less computationally intensive methods and for studying systems where electron correlation effects are particularly important. Due to their computational cost, ab initio methods are often used for smaller, representative fragments of a larger molecule or for single-point energy calculations on DFT-optimized geometries.
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify all stable conformations of a molecule and the energy barriers for interconversion between them.
Molecular Mechanics and Dynamics Simulations
While quantum chemical methods are highly accurate, they are generally too computationally demanding for exploring the full conformational space of a flexible molecule like this compound. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more computationally efficient approach for this purpose. researchgate.net
Molecular mechanics employs classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This is achieved through the use of a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.
Molecular dynamics simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's conformational changes over time. researchgate.net This allows for the exploration of the conformational energy landscape and the identification of low-energy conformations. For this compound, an MD simulation would reveal the dynamic equilibrium between the axial and equatorial conformers of the piperidine ring, as well as the rotational flexibility of the cyclopropylmethyl group.
Identification of Stable Conformations and Interconversion Barriers
Through techniques such as potential energy surface (PES) scanning and simulated annealing, which are often used in conjunction with MM and MD, the stable conformers of this compound can be systematically identified. A PES scan involves systematically changing specific dihedral angles and calculating the energy at each point, revealing the energy minima corresponding to stable conformations and the transition states corresponding to the energy barriers between them.
For this compound, the primary conformational equilibrium is between the chair conformer with the cyclopropylmethyl group in the equatorial position and the one with it in the axial position. The energy difference between these conformers and the energy barrier for the ring flip interconversion are key parameters that can be determined.
Illustrative Conformational Energy Data for Substituted Piperidines
| Conformer | ΔG (kcal/mol) |
| 3-Fluoropiperidine (Axial) | -0.5 (in Chloroform) |
| 3-Fluoropiperidine (Equatorial) | 0.0 (in Chloroform) |
| 4-Methylpiperidine (Axial) | 1.7 |
| 4-Methylpiperidine (Equatorial) | 0.0 |
Note: This data is for other substituted piperidines and is provided for illustrative purposes. The values for this compound would need to be specifically calculated. nih.gov
Ligand-Protein Docking Studies for Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein receptor when they form a stable complex. dntb.gov.ua This method is instrumental in drug discovery for identifying potential drug candidates and for understanding the molecular basis of ligand-receptor recognition.
For this compound, docking studies can be performed to predict its binding mode and affinity to various biological targets. The piperidine scaffold is a common motif in many biologically active compounds, and it is known to interact with a variety of receptors, including sigma receptors and G-protein coupled receptors. nih.gov
The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. The ligand's conformational flexibility is often taken into account. A scoring function is then used to evaluate the different possible binding poses and to rank them based on their predicted binding affinity. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Illustrative Docking Scores for Piperidine Derivatives
| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) |
| Piperidine Derivative 1 | Sigma-1 Receptor | -8.5 |
| Piperidine Derivative 2 | Muscarinic M1 Receptor | -7.9 |
| Piperidine Derivative 3 | Dopamine (B1211576) D2 Receptor | -9.1 |
Note: These are hypothetical docking scores for illustrative purposes. The actual binding affinity of this compound would depend on the specific receptor it is docked into.
Virtual Screening and Hit Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For scaffolds like this compound, virtual screening can be employed to identify derivatives with high affinity for specific biological targets.
The process often begins with a known target structure or a set of active compounds. In a structure-based approach, a library of compounds containing the this compound moiety would be computationally "docked" into the binding site of a target receptor. In a ligand-based approach, a model is built from known active molecules, and this model is then used to search for new compounds with similar properties. nih.gov
Research efforts have utilized screening of in-house collections of piperidine-based compounds to discover new ligands. For instance, a screening campaign led to the identification of a potent sigma receptor 1 (S1R) agonist. rsc.org Such campaigns can efficiently sift through thousands of molecules to pinpoint promising "hits" for further optimization. The hits from virtual screening are then prioritized based on scoring functions that estimate binding affinity and other parameters before they proceed to experimental validation. nih.gov
Table 1: Virtual Screening Methodologies
| Screening Type | Basis | Application Example |
| Structure-Based | 3D structure of the biological target (e.g., protein, enzyme). | Docking a library of this compound analogs into the active site of a receptor. |
| Ligand-Based | Properties of known active ligands. | Building a pharmacophore model from a known potent drug and screening for compounds with similar features. nih.gov |
Analysis of Binding Modes and Interactions with Target Receptors
Once a potential hit is identified, molecular docking and molecular dynamics (MD) simulations are used to analyze its binding mode in detail. These studies reveal the specific orientation of the ligand within the receptor's binding pocket and the key non-covalent interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the complex.
Derivatives of this compound have been studied for their interaction with various receptors. For example, the role of the 17-cyclopropylmethyl group in epoxymorphinan derivatives has been investigated for its influence on binding to opioid receptors. nih.gov Molecular dynamics simulations of these complexes have shown that the cyclopropylmethyl group can influence binding affinity and selectivity. nih.gov Specifically, studies on related piperidine-containing molecules like fentanyl at the μ-opioid receptor have highlighted the importance of interactions between the piperidine nitrogen and key residues like Asp147 or His297. nih.gov
In another context, the derivative 1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine (DuP 734) has been identified as a selective ligand for sigma receptors. nih.gov In silico and in vitro binding studies have been crucial in characterizing its interaction with these receptors, demonstrating how the cyclopropylmethylpiperidine core contributes to its pharmacological profile. nih.gov
Table 2: Examples of Receptor Interactions with Cyclopropylmethyl-Piperidine Derivatives
| Derivative Class | Target Receptor | Key Interacting Residues (Example) | Significance of Interaction |
| Epoxymorphinans | Opioid Receptors (MOR, KOR) | Y3.33, K5.39, H6.52 (via water-mediated bonds for related ligands) nih.gov | The 3-hydroxy group was found to be crucial for binding affinity, while the N-substituent like cyclopropylmethyl modulates selectivity and function. nih.gov |
| Fentanyl Analogs | μ-Opioid Receptor (mOR) | Asp147, His297 nih.gov | The protonated piperidine nitrogen forms a critical salt bridge or hydrogen bond, anchoring the ligand in the binding pocket. nih.gov |
| DuP 734 | Sigma Receptors | Not specified in abstract | Demonstrates high-affinity and selective binding, indicating a favorable fit within the sigma receptor binding site. nih.gov |
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. nih.gov
For a series of active compounds containing the this compound scaffold, a pharmacophore model can be generated. This model serves as a 3D query to screen new virtual libraries for molecules that possess the required features in the correct spatial arrangement. nih.gov For instance, a pharmacophore model could be built from the crystal structure of a receptor in complex with a potent inhibitor containing the cyclopropylmethylpiperidine moiety. nih.gov This structure-based pharmacophore would capture the key interaction points, providing a powerful filter for discovering novel and structurally diverse compounds with the potential for similar or improved activity.
The process involves:
Feature Identification: Defining the key chemical features of a set of known active ligands.
Model Generation: Aligning the ligands and generating a 3D model that represents the common features.
Model Validation: Testing the model's ability to distinguish between active and inactive compounds.
Virtual Screening: Using the validated model to search compound databases for new hits. nih.govnih.gov
This approach allows researchers to move beyond a specific chemical series and identify novel scaffolds that fit the activity requirements defined by the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable for predicting the activity of newly designed compounds before they are synthesized.
In a typical QSAR study involving this compound derivatives, a set of molecules with known activities (e.g., inhibitory concentration IC50) would be selected. nih.gov For each molecule, a range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed activity. nih.govnih.gov
QSAR Model Equation (Conceptual): Activity = (c1 × Descriptor1) + (c2 × Descriptor2) + ... + constant
While specific QSAR/QSPR studies focused solely on this compound were not identified in the search, numerous studies have been performed on broader classes of piperidine derivatives. nih.govnih.gov In such a model, the 3-(cyclopropylmethyl) group would contribute specific values to the descriptors related to, for example, molecular volume, surface area, and lipophilicity, thereby influencing the predicted activity of the molecule. A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov
Table 3: Common Descriptors in QSAR/QSPR Studies of Piperidine Derivatives
| Descriptor Type | Description | Example |
| 2D Descriptors | Derived from the 2D representation of the molecule. | Molecular Weight, Number of Rotatable Bonds, Topological Polar Surface Area (TPSA). mdpi.com |
| 3D Descriptors | Derived from the 3D conformation of the molecule. | Molecular Volume, Surface Area, 3D-Autocorrelation Descriptors. nih.gov |
| Electronic Descriptors | Describe the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO energies. |
| Hydrophobicity Descriptors | Quantify the lipophilicity of the molecule. | LogP (octanol-water partition coefficient). mdpi.com |
Medicinal Chemistry and Pharmacological Relevance of 3 Cyclopropylmethyl Piperidine As a Scaffold
Role as a Privileged Scaffold in Drug Discovery
In the realm of drug discovery, a "privileged scaffold" is a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. The 3-(cyclopropylmethyl)piperidine structure fits this description, serving as a foundational element in a variety of biologically active compounds. The conformational constraints of the piperidine (B6355638) ring, coupled with the spatial orientation of the cyclopropylmethyl substituent, create a three-dimensional shape that can be readily adapted to interact with the binding sites of different proteins. This inherent versatility allows medicinal chemists to generate libraries of compounds with varied pharmacological profiles by modifying the scaffold's substitution patterns. The chirality at the 3-position of the piperidine ring further offers opportunities for stereoselective synthesis, which can be critical for achieving desired potency and selectivity.
Applications in Neurotransmitter System Modulation
The this compound scaffold has been extensively explored for its utility in developing ligands that interact with various components of neurotransmitter systems, including receptors and transporters.
Dopamine (B1211576) Receptor Ligands Based on the this compound Scaffold
The dopaminergic system is a crucial target for therapies aimed at treating a spectrum of neurological and psychiatric conditions. The this compound scaffold has been successfully incorporated into ligands targeting dopamine receptors. For instance, compounds bearing this moiety have been synthesized and evaluated for their affinity and functional activity at dopamine D2 and D3 receptors. The cyclopropylmethyl group, in particular, is often a key determinant of a ligand's binding affinity and selectivity profile. Research has shown that N-substituted 3-(cyclopropylmethyl)piperidines can act as potent dopamine receptor ligands.
| Compound Class | Target | Notable Activity |
| N-Arylalkyl-3-(cyclopropylmethyl)piperidines | Dopamine D2/D3 Receptors | High affinity ligands |
Noradrenaline Transporter Inhibition
The noradrenaline transporter (NET) is a key target for the development of antidepressant medications. The this compound scaffold has been utilized as a core structure for the design of NET inhibitors. The specific stereochemistry and substitution pattern of the piperidine ring, along with the cyclopropylmethyl group, influence the potency and selectivity of these compounds for the NET over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine transporter (DAT).
Enzyme Inhibition Studies
Beyond its application in receptor and transporter modulation, the this compound scaffold has also been investigated for its potential to inhibit the activity of enzymes involved in neurotransmitter metabolism.
Monoamine Oxidase (MAO) Inhibition Mechanisms
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the degradation of monoamine neurotransmitters, including dopamine, serotonin, and noradrenaline. Inhibition of MAO is a well-established therapeutic strategy for depression and Parkinson's disease. The this compound scaffold has been incorporated into molecules designed as MAO inhibitors. The cyclopropylmethyl group can function as a pharmacophore that interacts with the active site of the enzyme. The mechanism of inhibition by some cyclopropylamine-containing compounds involves the formation of a covalent bond with the enzyme's flavin cofactor, leading to irreversible inhibition. The selectivity towards MAO-A or MAO-B can be modulated by structural modifications to the rest of the molecule.
Other Relevant Enzyme Targets
While certain enzyme classes are primary focuses for piperidine-based scaffolds, derivatives of this structure are known to interact with a diverse array of other enzymes, highlighting their versatility as potential therapeutic agents. clinmedkaz.org Research has identified several such targets where piperidine-containing molecules demonstrate inhibitory activity.
One notable target is Acetyl-CoA Carboxylase (ACC) , a key enzyme in fatty acid metabolism. Inhibition of ACC can simultaneously block fatty acid synthesis and promote its oxidation, making it an attractive target for treating metabolic diseases like obesity and diabetes. researchgate.net Piperidine derivatives have been specifically designed and investigated as ACC inhibitors. researchgate.net
Another area of interest is the inhibition of Fatty Acid Amide Hydrolase (FAAH) , an enzyme that degrades endocannabinoid signaling lipids. Piperidine and piperazine-based inhibitors of FAAH have been developed with the goal of treating excitotoxic pathology. clinmedkaz.org Similarly, derivatives have been created to inhibit soluble epoxide hydrolase (sEH) , an enzyme involved in the metabolism of signaling lipids, with potential applications in managing inflammation and pain. clinmedkaz.org
The broad applicability of this scaffold is further demonstrated by its activity against enzymes from infectious organisms and those involved in inflammatory pathways. Examples include inhibitors of Plasmodium falciparum aspartic protease and MERS coronavirus 3CL protease , suggesting potential as anti-infective agents. clinmedkaz.org Additionally, piperidine derivatives have been found to inhibit leukotriene A4 hydrolase , an enzyme central to the biosynthesis of the pro-inflammatory mediator leukotriene B4. clinmedkaz.org
Table 1: Selected Enzyme Targets for Piperidine Derivatives
| Enzyme Target | Therapeutic Area | Reference |
|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Metabolic Disorders (Obesity, Diabetes) | researchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | Excitotoxic Pathologies | clinmedkaz.org |
| Soluble Epoxide Hydrolase (sEH) | Inflammation, Pain | clinmedkaz.org |
| Leukotriene A4 Hydrolase | Inflammation | clinmedkaz.org |
| MERS Coronavirus 3CL Protease | Antiviral | clinmedkaz.org |
| Trypanothione Reductase | Antiparasitic (Trypanosomiasis) | clinmedkaz.org |
| Stearoyl-CoA Desaturase-1 | Metabolic Disorders | clinmedkaz.org |
Ion Channel Modulation
The ability of piperidine derivatives to modulate the function of ion channels is a significant aspect of their pharmacological profile. In silico predictions suggest that new piperidine derivatives have the potential to affect voltage-gated ion channels, which could be leveraged for applications in treating central nervous system diseases or as antiarrhythmic agents. clinmedkaz.org
A key area where ion channel modulation by piperidine-containing compounds is being actively explored is in the treatment of cystic fibrosis (CF). nih.gov CF is caused by mutations in the CFTR gene, which encodes an anion channel. nih.gov Therapeutic strategies aim to either directly modulate the faulty CFTR channel or to modulate alternative ion channels to compensate for its dysfunction. nih.gov
These alternative targets include the epithelial sodium channel (ENaC) and the calcium-activated chloride channel transmembrane 16A (TMEM16A) . nih.gov Modulating these channels can help restore mucociliary clearance in a manner that is independent of the specific CFTR mutation. nih.gov Research has led to the discovery of piperidine-containing molecules that act on these targets. For instance, a spiro[piperidine-4,1-pyrido[3,4-b]indole] compound was found to potentiate the activity of certain mutant CFTR channels. nih.gov This highlights the potential for developing novel piperidine-based drugs for CF and other diseases rooted in ion channel dysfunction. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the this compound scaffold, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties for various biological targets. These investigations typically involve systematic modifications of different parts of the molecule, including the piperidine ring and the substituent at the 3-position.
Impact of Substitutions on the Piperidine Ring on Biological Activity
Modifications to the piperidine ring itself, including the position and nature of substituents, have a profound impact on biological activity.
A compelling example is seen in a series of N-arylpiperidine-3-carboxamide derivatives identified as potential anti-melanoma agents. nih.gov SAR studies revealed that the piperidine-3-carboxamide moiety was crucial for activity; the corresponding regioisomer with a piperidine-4-carboxamide group was inactive. nih.gov The size of the heterocyclic ring was also critical, with the six-membered piperidine ring showing superior activity compared to smaller five-membered (pyrrolidine) or four-membered (azetidine) rings. nih.gov Furthermore, these studies demonstrated high enantioselectivity, with the S-configuration at the 3-position of the piperidine ring being significantly more potent than the R-configuration. nih.gov
Table 2: SAR of N-Arylpiperidine-3-carboxamide Analogues in Melanoma Cells
| Compound Modification | Observation | Biological Activity | Reference |
|---|---|---|---|
| Positional Isomerism | Piperidine-4-carboxamide (12) | Inactive | nih.gov |
| Ring Size | Pyrrolidine (13) | Decreased Activity (EC₅₀ = 8.0 µM) | nih.gov |
| Azetidine (14) | Further Decreased Activity (EC₅₀ > 20 µM) | nih.gov | |
| Stereochemistry | S-isomer (20) of hit compound | 15-fold more potent than R-isomer (EC₅₀ = 0.27 µM) | nih.gov |
In a different therapeutic area, SAR studies of cis-3,5-diamino-piperidine (DAP) derivatives led to the development of novel antibacterial agents that mimic aminoglycosides. ucsd.edu These compounds target the bacterial ribosome. The key pharmacophore was identified as the cis-1,3-diamine configuration on the piperidine ring, which mimics the 2-deoxystreptamine (B1221613) (2-DOS) core of natural aminoglycosides responsible for RNA recognition. ucsd.edu Altering this spatial orientation or removing one of the amino groups resulted in a complete loss of activity, confirming the importance of this specific substitution pattern on the piperidine ring. ucsd.edu
Table 3: SAR of cis-3,5-Diamino-piperidine (DAP) Analogues as Antibacterial Agents
| Compound Modification | Key Structural Feature | Observation on Activity | Reference |
|---|---|---|---|
| DAP Analogue (1) | Retains cis-1,3-diamine configuration | Active; successfully substitutes for 2-DOS pharmacophore | ucsd.edu |
| Analogue (16) | Removal of one amino group | Activity abolished | ucsd.edu |
| Analogues (17-18) | Altered spatial orientation of amino groups | Activity abolished | ucsd.edu |
Influence of Cyclopropylmethyl Moiety Modifications
While the this compound structure serves as a valuable starting point, many SAR campaigns involve the modification or complete replacement of the cyclopropylmethyl group to explore the binding pocket of a biological target and optimize interactions.
For example, in the development of ligands for the ORL1 (NOP) receptor, a series of analogues were synthesized with a 3-phenoxypropyl group instead of a cyclopropylmethyl group. nih.govresearchgate.net Exploration of substitutions on this phenoxypropyl moiety led to the identification of potent and selective ORL1 receptor agonists. nih.govresearchgate.net This demonstrates that significant alterations at the 3-position are well-tolerated and can be used to fine-tune pharmacological activity.
Similarly, in the design of cocaine analogues as monoamine transporter inhibitors, the substituent at the 3α-position of the piperidine ring was extensively modified. nih.gov It was discovered that inserting at least one additional methylene (B1212753) group between the piperidine ring and a polar functional group in the substituent dramatically improved activity. This modification provided greater conformational flexibility, allowing the substituent to avoid unfavorable steric interactions within the binding sites of the dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov These examples underscore that while the piperidine ring provides a core scaffold, the nature of the group at the 3-position is a critical determinant of biological activity and selectivity.
Rational Design of Analogs Based on SAR Data
The data gathered from SAR studies are crucial for the rational design of new, improved analogues. By understanding the key structural requirements for biological activity, chemists can design molecules with enhanced potency, selectivity, and better drug-like properties.
The development of the cis-3,5-diamino-piperidine (DAP) antibacterial agents is a prime example of rational design. ucsd.edu Recognizing that the cis-1,3-diamine arrangement of the 2-DOS core was the key pharmacophore for ribosomal RNA binding, researchers designed the simplified, synthetically accessible DAP scaffold to mimic this feature. This approach successfully translated the complex structure of a natural product into a novel class of inhibitors amenable to rapid chemical elaboration. ucsd.edu
Another instance of rational design comes from the study of piperidine-based monoamine transporter ligands. nih.gov After initial studies suggested unfavorable interactions with the transporter binding pocket, a qualitative model was developed. This model guided the design of new analogues with more flexible 3α-substituents. The insertion of a methylene linker was a deliberate strategy to allow the polar end of the substituent to orient itself optimally within the binding site, which led to a significant improvement in inhibitory activity. nih.gov
More recently, the optimization of N-arylpiperidine-3-carboxamide derivatives as anti-melanoma agents followed a rational design process. nih.gov Starting from an initial hit, a focused library of analogues was built to probe the effects of substitutions on the aryl rings and to confirm the importance of the piperidine-3-carboxamide core and its stereochemistry. This systematic approach, based on accumulating SAR data, led to the identification of a novel compound with an IC₅₀ value of 0.03 µM. nih.gov
Target Identification and Validation for this compound Analogues
A critical step in the development of a novel therapeutic agent is the identification and validation of its biological target. For many piperidine derivatives identified through phenotypic screening, the precise molecular target responsible for their activity is not immediately known.
A common initial step involves the use of in silico computational tools. Programs like PASS (Prediction of Activity Spectra for Substances) and web tools such as SwissTargetPrediction can analyze a chemical structure and predict a range of likely protein targets and biological activities based on similarity to known ligands. clinmedkaz.org These predictions provide a valuable starting point and help prioritize hypotheses for experimental validation. clinmedkaz.org
A concrete example of this process is the N-arylpiperidine-3-carboxamide series, which was found to induce a senescence-like phenotype in melanoma cells. nih.gov While these compounds show remarkable antiproliferative activity, their exact molecular target is not yet confirmed. The researchers have explicitly stated that further studies, including target identification and in vivo efficacy assessments, are currently underway. nih.gov This represents a typical trajectory where a compound with a promising and well-characterized phenotype becomes the subject of intensive investigation to elucidate its mechanism of action, a necessary step for its further development as a drug.
Advanced Research Topics and Future Directions for 3 Cyclopropylmethyl Piperidine
Development of Novel Analytical Methods for Trace Detection
The progression of any compound from a laboratory curiosity to a clinical candidate necessitates the development of robust analytical methods for its detection and quantification in complex biological matrices. For 3-(Cyclopropylmethyl)piperidine and its potential metabolites, the ability to perform trace detection is critical for pharmacokinetic and metabolic studies.
Future research must focus on creating highly sensitive and specific assays. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a primary technique to be explored. The development would involve:
Method Optimization: Establishing optimal chromatographic conditions (column chemistry, mobile phase composition, gradient elution) to achieve sharp peaks and good separation from endogenous interferences.
Mass Spectrometric Tuning: Fine-tuning MS parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and collision energies, to maximize the signal intensity of precursor and product ions specific to this compound.
Validation: A rigorous validation process according to regulatory guidelines, establishing limits of detection (LOD) and quantification (LOQ), linearity, accuracy, and precision.
Given the absence of established, dedicated trace analysis methods for this specific compound in the public literature, this represents a significant and immediate area for research and development.
Exploration of New Synthetic Pathways for Enhanced Scalability
While the synthesis of piperidine (B6355638) derivatives is well-documented, the efficient and scalable production of specific analogues like this compound presents an ongoing challenge for process chemists. news-medical.net Traditional multi-step syntheses are often inefficient and costly. news-medical.net Future research will be directed towards more streamlined and economically viable synthetic routes.
Key areas of exploration include:
Catalytic Hydrogenation: Asymmetric hydrogenation of corresponding pyridine (B92270) precursors is a powerful tool for creating chiral piperidines. nih.govmdpi.com Research into novel heterogeneous and homogeneous catalysts, potentially using non-precious metals like cobalt or nickel, could provide cost-effective and highly stereoselective pathways. nih.gov
Flow Chemistry: Continuous flow protocols offer rapid, safe, and scalable access to functionalized piperidines. acs.org By passing reagents through heated and pressurized reactors, reaction times can be reduced from hours to minutes, with improved control over reaction parameters and higher yields.
Multicomponent Reactions (MCRs): Designing MCRs that form several C-C and C-N bonds in a single step is a highly attractive strategy for improving synthetic efficiency. mdpi.com
Dearomatization Reactions: Stepwise dearomative functionalization of pyridine precursors offers a direct, though challenging, route to highly substituted piperidines. researchgate.net
Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives
| Synthetic Strategy | Advantages | Challenges | Relevance for Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | High yields, potential for stereocontrol. nih.gov | Often requires precious metal catalysts (e.g., Rh, Ru, Pd), harsh conditions (high pressure/temp). mdpi.com | High; well-established in industrial processes. |
| Flow Chemistry | Rapid reaction times, enhanced safety, easy scale-up, high reproducibility. acs.org | Initial setup cost, potential for clogging. | Very High; ideal for process chemistry. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. mdpi.com | Difficult to optimize, limited by available starting materials. | Moderate to High; depends on reaction robustness. |
| Intramolecular Cyclization | Good control over ring formation, access to complex structures. nih.govmdpi.com | Substrate synthesis can be lengthy, potential for competing side reactions. nih.gov | Moderate; often substrate-specific. |
A recent breakthrough combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling, drastically reducing the number of steps required to build complex piperidines and offering a modular approach to synthesis. news-medical.net Applying such innovative, modular strategies to this compound could revolutionize its availability for widespread research.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has become a primary method for lead generation, starting with small, low-complexity molecules ("fragments") that bind weakly to a biological target. whiterose.ac.uk A significant challenge in FBDD is moving beyond flat, two-dimensional fragments. There is a strong push to explore 3D fragment chemical space to improve binding affinity and physicochemical properties—a concept dubbed "escaping flatland". whiterose.ac.ukrsc.org
The this compound scaffold is an ideal candidate for a 3D fragment library. Its non-planar, sp³-rich structure provides a defined three-dimensional vector for substituents, allowing for a more sophisticated exploration of protein binding pockets compared to aromatic fragments. nih.govnih.gov
Future work in this area would involve:
Library Synthesis: Creating a library of fragments based on the this compound core, with varied functional groups to probe different interactions (hydrogen bond donors/acceptors, hydrophobic groups). nih.gov
Biophysical Screening: Screening this library against various high-value biological targets using techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography.
Computational Analysis: Using principal moments of inertia (PMI) analysis to computationally verify the 3D nature and shape diversity of the fragment library. rsc.orgnih.gov
Table 2: Ideal Properties for 3D Fragments in FBDD
| Property | Typical Guideline ("Rule of Three") | Rationale |
|---|---|---|
| Molecular Weight (MW) | < 300 Da | Ensures fragment size for efficient binding and room for growth. whiterose.ac.uk |
| cLogP | < 3 | Ensures adequate aqueous solubility for biophysical assays. whiterose.ac.uk |
| H-Bond Donors | ≤ 3 | Avoids excessive polarity and maintains "drug-like" space. whiterose.ac.uk |
| H-Bond Acceptors | ≤ 3 | Avoids excessive polarity and maintains "drug-like" space. whiterose.ac.uk |
| Fraction of sp³ Carbons (Fsp³) | High (> 0.4) | Indicates three-dimensionality, leading to improved solubility and better pharmacological profiles. |
Integration with Artificial Intelligence and Machine Learning for Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly processing vast datasets to predict molecular properties and design novel compounds. nih.govresearchgate.net These in silico methods can significantly accelerate the design-make-test-analyze cycle for new drug candidates. mdpi.com
For this compound, AI and ML can be leveraged in several ways:
De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or variational autoencoders (VAEs), to design novel derivatives of the core scaffold with optimized properties. nih.govmdpi.com These models can "learn" the rules of chemical structure and propose new molecules predicted to have high affinity for a specific target.
Property Prediction: Training ML models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for virtual derivatives. ijsrset.comnih.gov This allows chemists to prioritize the synthesis of compounds with the most promising drug-like profiles.
Target Identification: Employing AI tools to scan biological data and predict potential protein targets for the this compound scaffold, opening up new therapeutic avenues. clinmedkaz.org
The integration of AI promises to explore the chemical space around this scaffold more efficiently than traditional methods, identifying novel candidates with higher success rates. nih.gov
Potential for Multitarget Ligand Design
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. nih.govnih.gov The "one molecule, one target" paradigm has limitations in treating such conditions. Multitarget-directed ligands (MTDLs)—single compounds designed to modulate multiple targets simultaneously—offer a more holistic therapeutic strategy. nih.gov
The piperidine scaffold is a common feature in MTDLs developed for Alzheimer's disease, simultaneously inhibiting targets like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govnih.gov The this compound scaffold could serve as a valuable starting point for novel MTDLs. Future research could focus on designing derivatives that act on rationally chosen target combinations, such as:
A GPCR and an Enzyme: For example, combining antagonism at a serotonin (B10506) receptor with inhibition of an enzyme involved in neuroinflammation.
Two Different Enzymes: Targeting two enzymes in a single pathological cascade, such as BACE-1 and glycogen (B147801) synthase kinase 3β (GSK-3β) in Alzheimer's disease.
An Ion Channel and a Receptor: Modulating both ionotropic and metabotropic signaling pathways in the central nervous system.
This approach requires a deep understanding of disease biology to select synergistic targets and sophisticated medicinal chemistry to achieve the desired polypharmacology. nih.govnih.gov
Emerging Biological Targets for Piperidine-Based Compounds
The piperidine heterocycle is found in drugs targeting a wide array of biological systems. nih.gov While classical targets are well-established, ongoing research continues to identify new and emerging targets for which piperidine-based ligands are well-suited. Screening this compound and its derivatives against these targets could uncover novel biological activities.
Table 3: Selected Biological Targets for Piperidine-Containing Compounds
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Acetylcholinesterase (AChE), BACE-1, Monoamine Oxidases (MAOs) | Alzheimer's Disease | nih.govnih.govnih.gov |
| Receptors | Sigma Receptors (S1R, S2R), Serotonin Receptors (5-HT₂A), Opioid Receptors (ORL-1) | CNS Disorders, Pain | nih.govwikipedia.orgnih.gov |
| Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | nih.gov |
| Ion Channels | NMDA Receptor, Voltage-gated ion channels | CNS Disorders, Pain | clinmedkaz.org |
| Other Proteins | Bcl-2, Histone Deacetylase 2 (HDAC2) | Cancer, Epigenetics | ijsrset.comnih.gov |
Future screening campaigns should prioritize emerging targets where the 3D structure of the this compound scaffold may offer an advantage, such as protein-protein interaction interfaces and allosteric binding sites.
Interdisciplinary Approaches to Research on this compound
Advancing the science of a specific chemical entity like this compound from a simple structure to a valuable chemical probe or therapeutic lead is a complex undertaking that cannot be achieved in isolation. The future of research in this area hinges on fostering robust interdisciplinary collaborations.
This integrated approach involves a cyclical and collaborative effort:
Computational Chemistry & AI: To design novel derivatives, predict their biological targets and ADMET properties, and prioritize synthetic efforts. clinmedkaz.orgnih.gov
Synthetic & Medicinal Chemistry: To develop scalable, efficient synthetic routes and create the physical compounds designed in the computational phase. news-medical.netacs.org
Analytical Chemistry: To develop and validate sensitive methods for quantifying the compound and its metabolites in biological systems.
The synergy between these disciplines is crucial. For example, computational predictions can guide synthetic chemists to create more effective molecules, while pharmacological data provides essential feedback to refine computational models. nih.gov This holistic, team-based approach will be the engine that drives future discoveries based on the this compound scaffold.
Conclusion of Research on 3 Cyclopropylmethyl Piperidine
Summary of Key Findings and Contributions to the Field
Research into 3-(Cyclopropylmethyl)piperidine has solidified its role not as a standalone therapeutic agent, but as a pivotal structural motif and versatile building block in the synthesis of complex, biologically active molecules. The key findings surrounding this compound are centered on the advantageous combination of its two core components: the piperidine (B6355638) ring and the cyclopropylmethyl group.
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals. acs.orgnih.gov Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for specific interactions with biological targets. nih.gov The introduction of a cyclopropylmethyl group at the 3-position further enhances its utility. The cyclopropyl (B3062369) moiety is increasingly recognized for its ability to confer a range of beneficial properties to drug candidates. nih.goviris-biotech.de These include increased metabolic stability, enhanced potency, and improved brain permeability. nih.govresearchgate.net The rigid nature of the cyclopropyl ring also introduces conformational constraints, which can lead to more selective binding to target receptors and a more favorable entropic contribution to binding affinity. nih.goviris-biotech.de
A significant contribution of research involving this scaffold is in the field of neuroscience. For instance, derivatives containing the N-cyclopropylmethyl moiety have been identified as potent and selective kappa opioid receptor (KOR) agonists. acs.orgnih.gov This highlights the importance of the cyclopropylmethyl group in modulating receptor affinity and activity. While direct studies on this compound are not extensively documented, its value is demonstrated through its incorporation into larger molecules designed to interact with central nervous system targets.
The primary contribution of this compound to the field is its role as a key intermediate that allows for the exploration of novel chemical space. ccspublishing.org.cn Its structure is particularly valuable in fragment-based drug discovery (FBDD), where the development of three-dimensional fragments is a key strategy to move beyond the predominantly flat molecules that populate screening libraries. nih.gov
| Property Conferred by Cyclopropyl Group | Impact on Drug Candidate Profile | Reference |
|---|---|---|
| Increased Metabolic Stability | Reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing the half-life of the drug. | nih.govhyphadiscovery.com |
| Enhanced Potency | The rigid structure can lead to more optimal and entropically favorable binding to target receptors. | nih.goviris-biotech.de |
| Improved Brain Permeability | Can increase the ability of a molecule to cross the blood-brain barrier, which is crucial for CNS-acting drugs. | nih.gov |
| Reduced Off-Target Effects | Conformational restriction can lead to higher selectivity for the intended biological target. | nih.govscientificupdate.com |
| Decreased Plasma Clearance | Contributes to a more favorable pharmacokinetic profile. | nih.gov |
Reaffirmation of the Significance of this compound in Chemical and Medicinal Sciences
The significance of this compound in the chemical and medicinal sciences is firmly established through its role as a valuable synthetic building block. whiterose.ac.ukminakem.com The piperidine nucleus is a cornerstone in drug discovery, with its derivatives being utilized in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology. researchandmarkets.comijnrd.org The unique chemical architecture of this compound, which combines the proven piperidine core with the advantageous cyclopropylmethyl substituent, makes it a highly attractive starting point for the synthesis of novel therapeutic agents.
The presence of the cyclopropyl group offers a strategic advantage in drug design by acting as a rigid linker or a bioisosteric replacement for other groups like alkenes or isopropyl moieties. iris-biotech.descientificupdate.com This rigidity helps in pre-organizing the molecule into a conformation that is favorable for binding to a specific biological target, thereby potentially increasing potency and selectivity. thieme-connect.com Furthermore, the sp3-rich character of the molecule contributes to improved physicochemical properties, such as solubility, which is a critical factor in drug development.
The application of chiral piperidine scaffolds has been shown to be a promising strategy for enhancing biological activities and selectivity, improving pharmacokinetic properties, and reducing toxicity. thieme-connect.com The 3-substituted pattern of this compound allows for the creation of chiral centers, opening avenues for the development of stereochemically defined drug candidates with potentially improved therapeutic indices.
In essence, the significance of this compound lies in its potential to generate a diverse library of complex molecules with desirable drug-like properties. Its utility in constructing novel chemical entities for high-throughput screening and lead optimization campaigns reaffirms its importance in the ongoing quest for new and more effective medicines. nih.govencyclopedia.pub
Outlook for Future Research Trajectories and Innovations
The future of research involving this compound is poised for significant advancements, with several promising trajectories for innovation. The continued demand for novel therapeutics targeting the central nervous system presents a major area of opportunity. Future work will likely focus on the synthesis and evaluation of new derivatives of this compound as potential treatments for a range of neurological and psychiatric disorders. clinmedkaz.org
One key area for future exploration is the development of new synthetic methodologies to functionalize the piperidine ring and the cyclopropyl group further. This will enable the creation of a wider diversity of molecular architectures and the fine-tuning of pharmacological activity. Innovations in catalysis and synthetic organic chemistry will be crucial in this endeavor, allowing for more efficient and stereoselective syntheses. nih.gov
Another important research direction will be the application of computational modeling and in silico screening to guide the design of new this compound-based compounds. clinmedkaz.org By predicting the binding of these molecules to various biological targets, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Furthermore, the growing interest in sp3-rich fragments for drug discovery will likely spur further investigation into the use of this compound and its analogues as key building blocks. nih.gov The development of compound libraries based on this scaffold for screening against a wide range of biological targets could lead to the identification of novel hits for previously undruggable targets.
Finally, there is potential for the application of this compound-containing compounds in other therapeutic areas beyond neuroscience, such as oncology, inflammation, and infectious diseases, given the broad pharmacological profile of piperidine derivatives. ijnrd.orgresearchgate.net The future of research on this compound is bright, with its unique structural features offering a fertile ground for the discovery and development of the next generation of innovative medicines. The global market for pharmaceutical-grade piperidine derivatives is expected to grow, driven by the increasing demand for their use in pharmaceutical synthesis and drug development. researchandmarkets.com
Q & A
Q. What computational tools integrate with SAR to predict bioactivity of cyclopropylmethyl-modified piperidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
